2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride
Overview
Description
- The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt:
- The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of alkylated or acylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential neuroprotective effects due to its structural similarity to natural alkaloids.
- Studied for its ability to interact with neurotransmitter receptors.
Medicine:
- Potential therapeutic applications in treating neurodegenerative diseases.
- Explored for its analgesic and anti-inflammatory properties.
Industry:
- Used in the synthesis of pharmaceuticals and agrochemicals.
- Employed as an intermediate in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride typically involves the following steps:
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Formation of the Tetrahydroisoquinoline Core:
- The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
- Example: Condensation of 2-phenylethylamine with formaldehyde under acidic conditions.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can result in neuroprotective or analgesic effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to natural alkaloids suggests it may mimic or inhibit the action of endogenous compounds.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activity and presence in various natural products.
2-Phenylethylamine: A structural analog that serves as a precursor in the synthesis of tetrahydroisoquinolines.
Isoquinoline: A related compound with a similar core structure but lacking the tetrahydro ring.
Uniqueness: 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is unique due to the presence of both the tetrahydroisoquinoline core and the propanoic acid moiety, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;/h2-5,9H,6-8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZUTJUBHLPALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=CC=CC=C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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